

(R)-3-Amino-3-(o-tolyl)propanoic acid CAS number lookup

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Compound of Interest

Compound Name: (R)-3-Amino-3-(o-tolyl)propanoic acid

Cat. No.: B152315

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Technical Guide: (R)-3-Amino-3-(o-tolyl)propanoic Acid

CAS Number: 752198-38-2[1][2]

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(o-tolyl)propanoic acid is a chiral non-proteinogenic β -amino acid. This class of compounds is of significant interest in medicinal chemistry and drug development due to their unique structural properties. The presence of the amino group on the β -carbon introduces a distinct conformational preference compared to their α -amino acid counterparts. This structural feature can be exploited to design novel peptidomimetics with enhanced stability against enzymatic degradation and the potential for unique biological activities. Derivatives of 3-amino-3-arylpropanoic acid have been investigated for a range of pharmacological applications, including their potential as anticancer, antibacterial, and anti-inflammatory agents. [3] This technical guide provides an overview of the key chemical data, a representative synthetic approach, and insights into the potential biological relevance of this compound and its analogs.

Core Data Presentation

Due to the limited availability of specific quantitative data for **(R)-3-Amino-3-(o-tolyl)propanoic acid** in publicly accessible literature, the following table presents data for closely related 3-amino-propanoic acid derivatives to illustrate the potential biological activities of this class of compounds.

Compound/Derivative	Biological Activity	Assay	IC50 Value	Reference
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21	Anticancer	A549 human lung adenocarcinoma cell viability	5.42 μ M	[4]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22	Anticancer	A549 human lung adenocarcinoma cell viability	2.47 μ M	[4]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 25	Anticancer	A549 human lung adenocarcinoma cell viability	8.05 μ M	[4]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 26	Anticancer	A549 human lung adenocarcinoma cell viability	25.4 μ M	[4]

Experimental Protocols

While a specific, detailed enantioselective synthesis protocol for **(R)-3-Amino-3-(o-tolyl)propanoic acid** is not readily available in the cited literature, a general one-pot method for the synthesis of racemic 3-amino-3-arylpropanoic acids can be described. Achieving the desired (R)-enantiomer would typically require a subsequent chiral resolution step or the use of a stereoselective catalyst.

Representative One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids

This protocol is based on the general method for synthesizing 3-amino-3-arylpropanoic acids and would yield a racemic mixture.

Materials:

- Aryl aldehyde (in this case, o-tolualdehyde)
- Malonic acid
- Ammonium acetate
- Ethanol (or other suitable solvent)

Procedure:

- A mixture of the aryl aldehyde (1 equivalent), malonic acid (1-1.2 equivalents), and ammonium acetate (1-1.5 equivalents) is refluxed in a suitable solvent such as ethanol.[\[5\]](#)
- The reaction progress is monitored by an appropriate method (e.g., thin-layer chromatography).
- Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
- The solid product is collected by filtration.
- The crude product is then purified by recrystallization from a suitable solvent (e.g., methanol) to yield the 3-amino-3-arylpropanoic acid.[\[5\]](#)

Note: To obtain the specific (R)-enantiomer, a chiral resolution step would be necessary. This could involve forming diastereomeric salts with a chiral resolving agent or using enzymatic resolution methods.

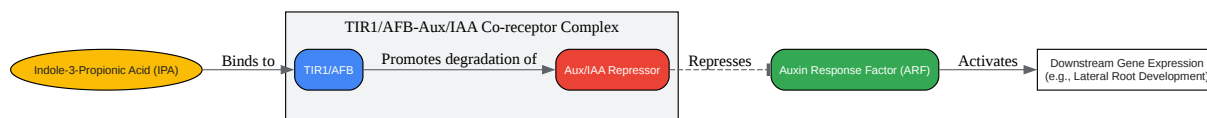
Signaling Pathways and Biological Context

Direct evidence for the involvement of **(R)-3-Amino-3-(o-tolyl)propanoic acid** in specific signaling pathways is not extensively documented. However, related arylpropionic acid derivatives have been shown to interact with various biological targets. For instance, some derivatives exhibit anticancer activity, suggesting potential interference with cell proliferation pathways.^[4]

To illustrate a potential mode of action for a structurally related compound, the following section describes the signaling pathway of indole-3-propionic acid (IPA), another microbe-derived compound with a similar propanoic acid side chain, in the context of plant biology. It is crucial to note that this is presented as a conceptual example of how a small molecule with a propanoic acid moiety can interact with a biological signaling cascade and does not imply the same activity for **(R)-3-Amino-3-(o-tolyl)propanoic acid**.

Example: Indole-3-Propionic Acid and Auxin Signaling

Indole-3-propionic acid (IPA) has been shown to modulate lateral root development in plants by targeting the auxin signaling pathway.^[6] Auxin, a key plant hormone, regulates gene expression through the TIR1/AFB receptor complex. IPA can directly bind to this complex, mimicking the action of the natural auxin, indole-3-acetic acid (IAA). This binding leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin response factors (ARFs) and downstream gene expression related to root development.^[6]



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Simplified diagram of the Indole-3-Propionic Acid interaction with the auxin signaling pathway.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The biological activities and signaling pathway information are based on related compounds and should not be directly attributed to **(R)-3-Amino-3-(o-tolyl)propanoic acid** without further experimental validation.

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